2,2-Dichloro-1-(3-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3-methoxyphenyl)ethanol typically involves the chlorination of 1-(3-methoxyphenyl)ethanol. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-1-(3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenyl ethanol derivatives.
Scientific Research Applications
2,2-Dichloro-1-(3-methoxyphenyl)ethanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
2,2-Dichloro-1-(3-chloro-2-methoxyphenyl)ethanol: Similar structure with an additional chlorine atom on the phenyl ring.
2,2-Dichloro-1-(4-methoxyphenyl)ethanol: Similar structure with the methoxy group at a different position on the phenyl ring.
Uniqueness: 2,2-Dichloro-1-(3-methoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10Cl2O2 |
---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChI Key |
HRCGJFFJPJEGHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.